Ditert-butyl 1,4-Benzyldicarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)19-11-13-7-9-14(10-8-13)12-20-16(22)24-18(4,5)6/h7-10H,11-12H2,1-6H3,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDXFIRMBGNMSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ditert-butyl 1,4-Benzyldicarbamate can be synthesized through the reaction of 1,4-benzenedimethanol with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction typically occurs under mild conditions and results in the formation of the desired carbamate ester .
Industrial Production Methods
Industrial production of this compound often involves the use of tert-butanol, carbon dioxide, and phosgene, with DABCO as a base. This method is commonly employed by manufacturers in China and India . The process involves distillation of the crude material to yield a very pure grade of the compound.
Chemical Reactions Analysis
Types of Reactions
Ditert-butyl 1,4-Benzyldicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Organic Synthesis
Ditert-butyl 1,4-benzyldicarbamate is primarily utilized as a protecting group for amines in organic synthesis. It is particularly effective in the formation of carbamates from amines and can facilitate the selective functionalization of complex molecules.
Synthesis of Carbamates
The compound can be synthesized through the reaction of di-tert-butyl dicarbonate with amines. This method provides high yields and allows for the introduction of the carbamate group in a controlled manner. The general reaction can be represented as follows:
This reaction is advantageous due to its mild conditions and high selectivity for primary amines, minimizing side reactions with secondary or tertiary amines .
Deprotection Strategies
The removal of the ditert-butyl carbamate protecting group can be achieved under various conditions, including acidic hydrolysis or using specific catalysts. Studies have shown that using hydrogenation conditions can effectively deprotect these compounds without affecting sensitive functionalities present in the molecule .
Medicinal Chemistry
In medicinal chemistry, this compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its ability to protect amine functionalities allows for complex multi-step syntheses often required in drug development.
Case Study: Paclitaxel Derivatives
A notable application is found in the modification of paclitaxel (Taxol), a well-known anticancer drug. The ditert-butyl carbamate derivative has been employed to protect hydroxyl groups during the synthesis of more complex analogs like docetaxel. This strategy enhances yields and simplifies purification processes .
Synthesis of Amino Acid Derivatives
This compound has also been used to synthesize protected amino acid derivatives. These derivatives are crucial for peptide synthesis and can be further modified to create bioactive compounds .
Materials Science
In materials science, this compound finds applications in polymer chemistry as a modifier or additive.
Polymerization Processes
The compound can serve as a chain transfer agent or a stabilizer in radical polymerization processes. Its presence can influence the molecular weight distribution and thermal properties of the resulting polymers, making it valuable for tailoring material properties .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Protecting group for amines; synthesis of carbamates | High yields; mild reaction conditions |
| Medicinal Chemistry | Intermediate in drug synthesis (e.g., paclitaxel derivatives) | Enhances selectivity and yield |
| Materials Science | Modifier/additive in polymer chemistry | Tailors material properties |
Mechanism of Action
The mechanism by which Ditert-butyl 1,4-Benzyldicarbamate exerts its effects involves the formation of stable carbamate esters. These esters can interact with various molecular targets, including enzymes and proteins, to modulate their activity. The compound’s stability and reactivity make it a valuable tool in studying biochemical pathways and developing new therapeutic agents .
Comparison with Similar Compounds
Structural Features
The central moiety (benzene, cyclohexane, or ethylene) significantly influences properties:
- Ditert-butyl 1,4-Benzyldicarbamate : Rigid aromatic core enhances thermal stability and reduces solubility in polar solvents.
- Ditert-butyl (1r,4r)-cyclohexane-1,4-diyldicarbamate: Chair-conformation cyclohexane improves solubility in ethanol/water mixtures while retaining moderate thermal stability .
- (E)-tert-butyl but-2-ene-1,4-diyldicarbamate : Linear ethylene chain increases flexibility, lowering melting points and enhancing reactivity in cross-linking applications .
Physicochemical Properties
*Note: Data for this compound inferred from structural analogs.
Key Research Findings
- Thermal Stability: Cross-linked polymers using tert-butyl dicarbamates exhibit 20–30% higher thermal decomposition thresholds compared to non-cross-linked analogs .
- Solvent Effects: Ethanol/water mixtures reduce polymerization rates but improve polyelectrolyte properties in aqueous systems .
- Steric Influence : tert-butyl groups in carbamates hinder hydrolysis, making them ideal for prolonged storage and stepwise synthesis .
Biological Activity
Ditert-butyl 1,4-Benzyldicarbamate (CAS No. 20580-52-3) is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and relevant case studies regarding its pharmacological properties.
Synthesis
The synthesis of this compound involves the reaction of tert-butyl carbamate with benzyl derivatives. The compound can be synthesized through various methods, including Pd-catalyzed amination of aryl bromides in toluene, which has shown effective yields under optimized conditions . The general reaction scheme is as follows:
- Reagents: Tert-butyl carbamate and benzyl halides.
- Conditions: Room temperature or elevated temperatures with appropriate catalysts.
- Yield: Typically high yields observed, although some reactions may require optimization for complete conversion.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies have demonstrated that certain derivatives of carbamates exhibit significant antibacterial properties. For instance, compounds synthesized with similar structures showed efficacy against Escherichia coli, Bacillus cereus, and Staphylococcus aureus in microdilution assays .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 0.5 mM |
| This compound | B. cereus | 0.75 mM |
| This compound | S. aureus | 0.6 mM |
Cytotoxicity Studies
Cytotoxicity assays have been conducted using the Artemia salina model to evaluate the safety profile of this compound derivatives. The results indicated low toxicity levels compared to standard agents . This suggests potential therapeutic applications with minimal adverse effects.
Case Study 1: Antimicrobial Efficacy
A study published in the European Journal of Medicinal Chemistry evaluated a series of carbamate derivatives, including this compound, for their antimicrobial efficacy. The results showed that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .
Case Study 2: In Vivo Evaluation
In vivo evaluations demonstrated that this compound exhibited significant protective effects against bacterial infections in animal models. The compound was administered at varying doses, and results indicated a dose-dependent response in reducing bacterial load .
Q & A
Q. What are the optimal synthetic routes for Ditert-butyl 1,4-Benzyldicarbamate, and how do reaction conditions influence yield?
Methodological Answer : this compound can be synthesized via carbamate-protection strategies. A common approach involves reacting 1,4-benzenediamine with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions. Key parameters include:
- Solvent selection : Non-polar solvents (e.g., benzene, toluene) are preferred for Boc protection to minimize side reactions .
- Temperature : Reactions typically proceed at 25–30°C to balance reactivity and stability of intermediates .
- Stoichiometry : A 2:1 molar ratio of Boc₂O to amine ensures complete diacylation. Excess reagent (>2 equiv.) may improve yields but requires careful purification .
Yield Optimization : A reported analogous synthesis (for cyclohexane derivatives) achieved 95% purity using tert-butyl carbamates under similar conditions .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer :
- Chromatography : Reverse-phase HPLC (e.g., C18 column) with UV detection at ~237 nm effectively resolves carbamate derivatives. A mobile phase of acetonitrile/water (70:30 v/v) with 10 mM acetate buffer (pH 5) is recommended .
- Spectroscopy : ¹H/¹³C NMR should confirm tert-butyl groups (δ ~1.4 ppm for ¹H; δ ~28 ppm for ¹³C) and aromatic protons (δ ~7.3 ppm for 1,4-substituted benzene) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages to detect impurities.
Advanced Research Questions
Q. What experimental strategies address contradictions in thermal stability data for tert-butyl carbamates?
Methodological Answer : Thermal decomposition profiles often vary due to:
- Cross-linking agents : Ditert-butyl peroxides (e.g., in polymer studies) can alter stability via radical-mediated pathways. Controlled ratios (e.g., 90:9:1 polymer:cross-linker:peroxide) enhance thermal resistance .
- Solvent residues : Trace polar solvents (e.g., ethanol) accelerate decomposition. Use Karl Fischer titration to quantify moisture and TGA-MS to identify degradation products .
Case Study : Cross-linked polyvinyl chloride with ditert-butyl additives showed 20% higher thermal stability vs. standard polymers .
Q. How can researchers design experiments to study the role of this compound in supramolecular assembly or catalysis?
Methodological Answer :
- Coordination chemistry : Test interactions with transition metals (e.g., Ir, Cu) in inert atmospheres. For example, IrCl₂ complexes with tert-butyl-protected ligands enable C–H activation studies .
- Self-assembly : Monitor aggregation via dynamic light scattering (DLS) in THF/water mixtures. Carbamates with rigid 1,4-benzene backbones favor π-stacking-driven assemblies.
Data Interpretation : Contrast results with non-tert-butyl analogs (e.g., methyl carbamates) to isolate steric/electronic effects.
Q. What advanced chromatographic or spectroscopic techniques resolve challenges in quantifying trace impurities?
Methodological Answer :
- LC-DAD-MS : Combines HPLC separation with diode-array and mass detection to identify low-abundance byproducts (e.g., mono-Boc derivatives) .
- 2D NMR : ¹H-¹³C HSQC/HMBC correlations differentiate regioisomers (e.g., 1,2- vs. 1,4-substitution) in complex mixtures .
Example : A study on dihydropyridines achieved LODs of 0.03–0.35 µg/mL using optimized LC-DAD .
Methodological Considerations Table
| Parameter | Basic Research Focus | Advanced Research Focus |
|---|---|---|
| Synthesis | Boc protection, solvent selection | Cross-linking, catalytic applications |
| Characterization | NMR, HPLC purity checks | TGA-MS, 2D NMR, LC-DAD-MS |
| Stability Studies | Moisture sensitivity | Radical-mediated degradation pathways |
| Applications | Intermediate for peptide synthesis | Supramolecular catalysis, polymers |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
